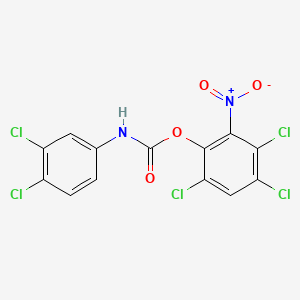
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is a complex organic compound with the molecular formula C13H5Cl5NO4 This compound is characterized by the presence of multiple chlorine atoms, a nitro group, and a carbanilate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate typically involves multiple steps. One common method includes the nitration of 3,4,6-trichlorophenol to introduce the nitro group. This is followed by the reaction with 3,4-dichlorocarbanilic acid under specific conditions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
化学反应分析
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
作用机制
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Phenol, 2,4,6-trichloro-: Another chlorinated phenol with similar properties but lacking the nitro and carbanilate groups.
Phenol, 2,3,4,6-tetrachloro-: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trinitrophenol: Known for its explosive properties, differing significantly in its applications and safety considerations.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is unique due to the combination of its nitro, chlorine, and carbanilate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
73986-60-4 |
|---|---|
分子式 |
C13H5Cl5N2O4 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(3,4,6-trichloro-2-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H5Cl5N2O4/c14-6-2-1-5(3-7(6)15)19-13(21)24-12-9(17)4-8(16)10(18)11(12)20(22)23/h1-4H,(H,19,21) |
InChI 键 |
ZZBMSVVBQFZDQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


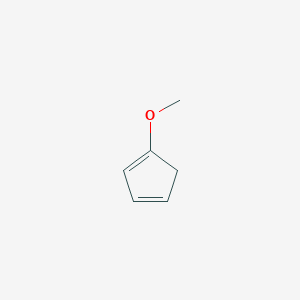
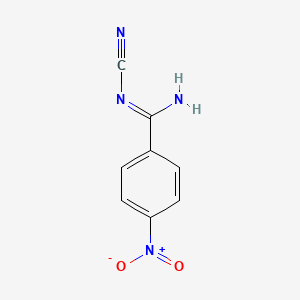
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
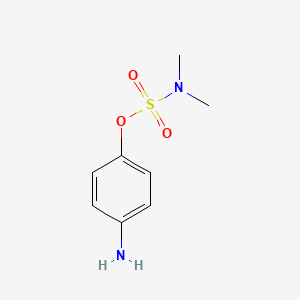
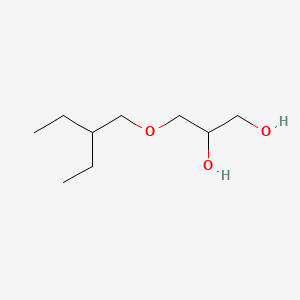
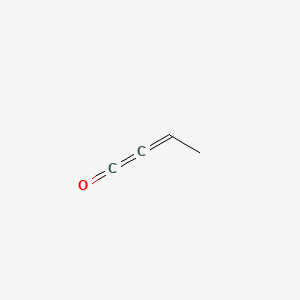
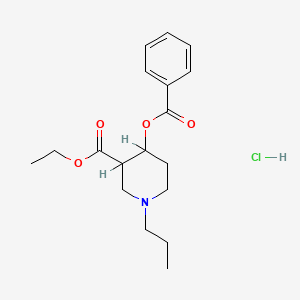
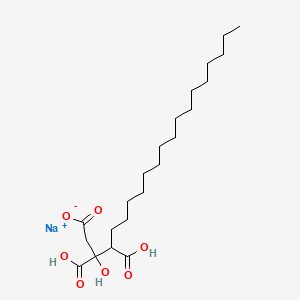
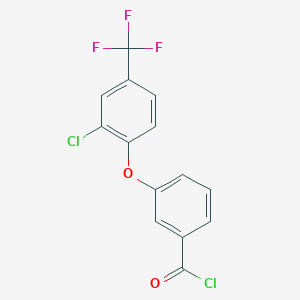
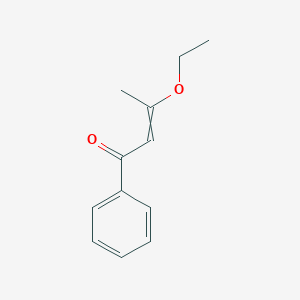
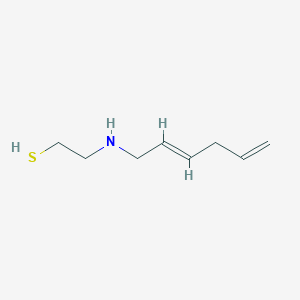

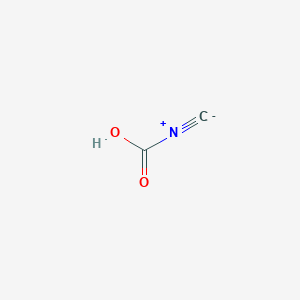
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
